molecular formula C12H16N2OS B11464204 3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione

3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione

Cat. No.: B11464204
M. Wt: 236.34 g/mol
InChI Key: WNTGMQRKGLCSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione is an organic compound with a unique structure that includes a benzoxazole ring substituted with a diethylamino group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via a Mannich reaction, where formaldehyde and diethylamine react with the benzoxazole derivative.

    Thione Formation: The final step involves the conversion of the oxazole to a thione, often achieved using sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and Mannich reactions, and efficient sulfurizing agents for the thione formation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the thione group, using reducing agents such as lithium aluminum hydride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may act as antimicrobial, antiviral, or anticancer agents due to their ability to interfere with biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions, while the thione group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(Diethylamino)methyl]-1,3-benzothiazole-2(3H)-thione: Similar structure but with a benzothiazole ring instead of benzoxazole.

    2-Phenylamino-3-methyl-6-diethylaminofluoran: Contains a diethylamino group and a similar aromatic structure but differs in the core ring system.

Uniqueness

3-[(Diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione is unique due to the presence of both a benzoxazole ring and a thione group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

3-(diethylaminomethyl)-1,3-benzoxazole-2-thione

InChI

InChI=1S/C12H16N2OS/c1-3-13(4-2)9-14-10-7-5-6-8-11(10)15-12(14)16/h5-8H,3-4,9H2,1-2H3

InChI Key

WNTGMQRKGLCSML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1C2=CC=CC=C2OC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.